
Octadec-9-ene-1,18-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadec-9-ene-1,18-diol: is a long-chain aliphatic diol with the molecular formula C18H36O2 . It is characterized by the presence of a double bond at the 9th position and hydroxyl groups at the 1st and 18th positions. This compound is a significant component in the study of suberin, a biopolymer found in plant cell walls, particularly in the protective layers of tubers and roots .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrogenolysis and Deuterolysis: Octadec-9-ene-1,18-diol can be synthesized through the hydrogenolysis or deuterolysis of suberin monomers.
Epoxidation and Hydration: Another method involves the epoxidation of octadec-9-enoic acid followed by hydration to yield this compound.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octadec-9-ene-1,18-diol can undergo oxidation reactions to form corresponding dicarboxylic acids.
Reduction: The compound can be reduced to form saturated diols.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products:
Dicarboxylic Acids: Formed through oxidation.
Saturated Diols: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Polymer Science: Octadec-9-ene-1,18-diol is used in the synthesis of polyesters and polyurethanes due to its bifunctional nature.
Biology:
Plant Biochemistry: It is a key component in the study of suberin biosynthesis and its role in plant defense mechanisms.
Medicine:
Drug Delivery: Potential use in the development of drug delivery systems due to its amphiphilic properties.
Industry:
Wirkmechanismus
The mechanism of action of octadec-9-ene-1,18-diol involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Octadec-9-ene-1,12-diol: Similar structure but with hydroxyl groups at the 1st and 12th positions.
Octadec-9-ene-1,18-dioic acid: Similar structure but with carboxyl groups instead of hydroxyl groups.
Uniqueness:
Eigenschaften
CAS-Nummer |
23155-84-2 |
|---|---|
Molekularformel |
C18H36O2 |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
octadec-9-ene-1,18-diol |
InChI |
InChI=1S/C18H36O2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-2,19-20H,3-18H2 |
InChI-Schlüssel |
XUSRQFSIUJWCKT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCO)CCCC=CCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


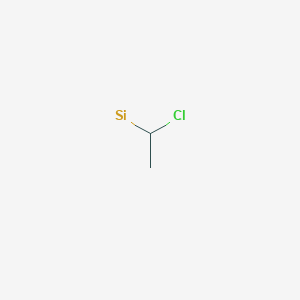

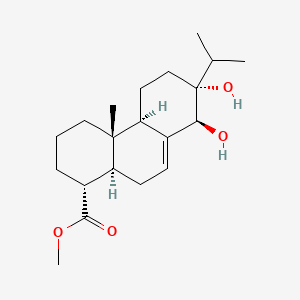

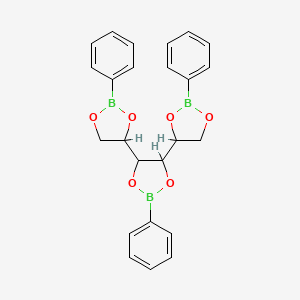
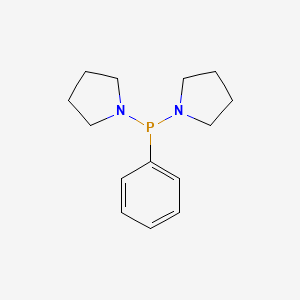
![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)
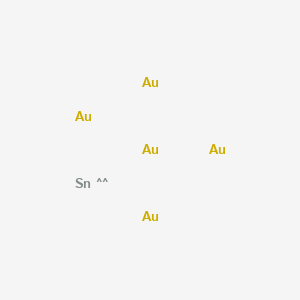
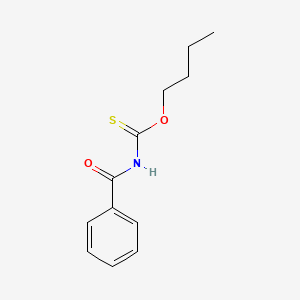
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
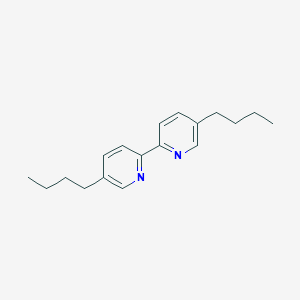
![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
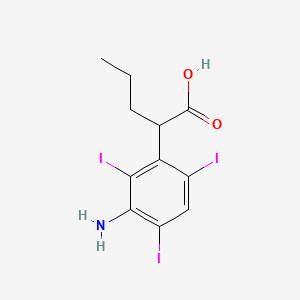
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
